molecular formula C32H24N10O4S2 B392690 3,6-DIAMINO-5-CYANO-N-(4'-{3,6-DIAMINO-5-CYANOTHIENO[2,3-B]PYRIDINE-2-AMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3,6-DIAMINO-5-CYANO-N-(4'-{3,6-DIAMINO-5-CYANOTHIENO[2,3-B]PYRIDINE-2-AMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B392690
M. Wt: 676.7g/mol
InChI Key: UPGUZMSFZPFEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-diamino-5-cyano-N-(4’-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 3,6-diamino-5-cyano-N-(4’-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps. One common method involves the reaction of 2-amino-3-nitro-5-bromopyridine with stannous chloride to produce 2,3-diamino-5-bromopyridine . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include stannous chloride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-diamino-5-cyano-N-(4’-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to heat shock protein HSP 90-alpha, affecting its function . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C32H24N10O4S2

Molecular Weight

676.7g/mol

IUPAC Name

3,6-diamino-5-cyano-N-[4-[4-[(3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C32H24N10O4S2/c1-45-21-9-13(3-5-19(21)39-29(43)25-23(35)17-7-15(11-33)27(37)41-31(17)47-25)14-4-6-20(22(10-14)46-2)40-30(44)26-24(36)18-8-16(12-34)28(38)42-32(18)48-26/h3-10H,35-36H2,1-2H3,(H2,37,41)(H2,38,42)(H,39,43)(H,40,44)

InChI Key

UPGUZMSFZPFEJX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N)OC)NC(=O)C5=C(C6=C(S5)N=C(C(=C6)C#N)N)N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N)OC)NC(=O)C5=C(C6=C(S5)N=C(C(=C6)C#N)N)N

Origin of Product

United States

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